molecular formula C23H23N5 B2533528 7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine CAS No. 439096-56-7

7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine

Cat. No.: B2533528
CAS No.: 439096-56-7
M. Wt: 369.472
InChI Key: MAXRYXKRLMYHBO-UHFFFAOYSA-N
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Description

7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its imidazo[1,2-a]pyrimidine core, which is a fused bicyclic structure containing both imidazole and pyrimidine rings. The presence of a phenylpiperazine moiety further enhances its pharmacological potential, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone to form an intermediate, which is then cyclized to yield the imidazo[1,2-a]pyrimidine core. The phenylpiperazine moiety is introduced through nucleophilic substitution reactions, often using phenylpiperazine and a suitable leaving group .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles (e.g., metal-free and aqueous conditions) are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenyl and piperazine moieties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Phenylpiperazine, alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or piperazine rings .

Scientific Research Applications

7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating biological processes. For instance, it may inhibit the activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine is unique due to its specific combination of structural features, which confer distinct pharmacological properties. The presence of the phenylpiperazine moiety enhances its potential as a therapeutic agent, distinguishing it from other similar compounds .

Properties

IUPAC Name

7-methyl-2-phenyl-5-(4-phenylpiperazin-1-yl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5/c1-18-16-22(27-14-12-26(13-15-27)20-10-6-3-7-11-20)28-17-21(25-23(28)24-18)19-8-4-2-5-9-19/h2-11,16-17H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXRYXKRLMYHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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